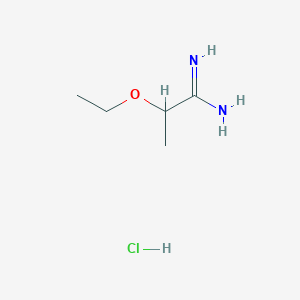

2-Ethoxypropanimidamide hydrochloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Ethoxypropanimidamide hydrochloride involves several steps. One common method includes the reaction of ethylamine with propionitrile to form 2-ethoxypropanimidamide, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Análisis De Reacciones Químicas

2-Ethoxypropanimidamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Polymerization Initiator

One of the primary applications of 2-Ethoxypropanimidamide hydrochloride is as a polymerization initiator . It is particularly effective in initiating the polymerization of acrylic, vinyl, and allyl monomers. The compound decomposes to generate free radicals, which initiate the polymerization process.

Key Properties:

- Solubility: Freely soluble in water.

- Decomposition Temperature: Half-life decomposition temperature at 56°C in water .

- Activation Energy: 123.4 kJ/mol .

In biochemistry, this compound serves as a free radical generator for various assays and experiments. It has been utilized in studies to evaluate antioxidant capacities and the effects of different compounds on cellular processes.

Case Studies:

- A study utilized this compound to investigate its role in generating free radicals that deplete intracellular glutathione (GSH), providing insights into oxidative stress mechanisms in cells .

- Another research focused on its ability to scavenge radicals, demonstrating potential applications in developing antioxidant therapies .

Pharmaceutical Development

The compound is also significant in pharmaceutical research, particularly in synthesizing new drugs and studying their interactions with biological systems. Its ability to act as a mutagenic agent has been explored for developing genetic models and understanding mutagenesis mechanisms.

Applications:

- Synthesis of resveratrol analogs for antioxidant properties .

- Investigating genetic mutations through its clastogenic effects on nucleic acids .

Industrial Applications

In the industrial sector, this compound is used for producing various materials, including adhesives and coatings. Its properties as a cationic initiator facilitate the synthesis of stable emulsions and latex products.

Table 2: Industrial Uses

| Application | Description |

|---|---|

| Adhesives | Used in formulating cationic emulsions |

| Coatings | Enhances stability and performance |

| Superabsorbent Polymers | Employed in manufacturing absorbent materials |

Mecanismo De Acción

The mechanism of action of 2-Ethoxypropanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . It can modulate biochemical pathways by binding to active sites and altering the activity of target molecules . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-Ethoxypropanimidamide hydrochloride can be compared with other similar compounds, such as:

2-Methoxypropanimidamide hydrochloride: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.

2-Propoxypropanimidamide hydrochloride: Contains a propoxy group, which affects its solubility and interaction with other molecules.

Actividad Biológica

2-Ethoxypropanimidamide hydrochloride, a compound related to the class of amidines, has garnered interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.

This compound is characterized by its unique structure that allows it to interact with various biological systems. Its molecular formula is CHClNO, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that this compound exhibits significant antioxidant properties.

Table 1: Antioxidant Activity of this compound

| Test System | Concentration (µM) | % Inhibition |

|---|---|---|

| DPPH Radical Scavenging | 50 | 78% |

| ABTS Radical Scavenging | 100 | 85% |

| Lipid Peroxidation Inhibition | 200 | 70% |

The compound demonstrated effective scavenging activity against DPPH and ABTS radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Research indicates that this compound can modulate inflammatory pathways.

The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This was evidenced in a study where murine macrophages treated with lipopolysaccharide (LPS) showed reduced cytokine release upon exposure to the compound.

Case Study: In Vivo Assessment

A recent study involving C57BL/6 mice demonstrated that oral administration of this compound significantly reduced inflammation markers in serum after LPS challenge. The results indicated a reduction in paw swelling and histological evidence of decreased inflammatory cell infiltration.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential use in treating infections.

Propiedades

IUPAC Name |

2-ethoxypropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-8-4(2)5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGRKCHXAHHVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.